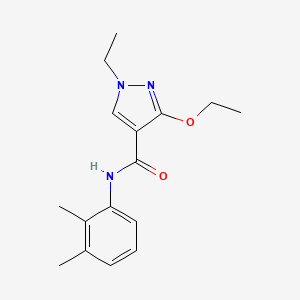

N-(2,3-dimethylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-5-19-10-13(16(18-19)21-6-2)15(20)17-14-9-7-8-11(3)12(14)4/h7-10H,5-6H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMFTJGKZSOTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxymethylene Acetoacetic Ester Intermediate

The synthesis begins with the preparation of 2-ethoxymethylene acetoacetic ester, a critical intermediate for pyrazole ring formation. Acetoacetic ester reacts with triethyl orthoformate in acetic anhydride under reflux to yield the ethoxymethylene derivative. This reaction exploits the nucleophilic substitution of the orthoformate’s ethoxy group, facilitated by the acidic α-hydrogens of the acetoacetic ester. The intermediate’s structure is stabilized by conjugation, enabling subsequent cyclization.

Pyrazole Ring Cyclization

Hydrazine hydrate is introduced to the ethoxymethylene intermediate in ethanol, triggering cyclization via nucleophilic attack at the carbonyl carbon. This step forms ethyl 1H-pyrazole-4-carboxylate, with the ethoxy group occupying the 3-position of the pyrazole ring. The reaction proceeds at room temperature, monitored by thin-layer chromatography (TLC) to ensure completion. Yield optimization (70–85%) is achieved by controlling hydrazine stoichiometry and reaction time.

Functionalization of the Pyrazole Ring

N-Ethylation at Position 1

To introduce the ethyl group at the pyrazole’s 1-position, ethylation is performed using diethyl sulfate or ethyl iodide. In a toluene solution containing sodium bicarbonate, the pyrazole ester undergoes alkylation at 50°C, replacing the N–H proton with an ethyl group. This step requires careful temperature control to minimize side reactions, such as O-alkylation. The product, ethyl 1-ethyl-1H-pyrazole-4-carboxylate, is isolated via solvent extraction and vacuum distillation, with yields ranging from 65% to 75%.

Saponification to Pyrazole Carboxylic Acid

The ester group at position 4 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide in ethanol. After saponification, acidification with HCl precipitates 1-ethyl-3-ethoxy-1H-pyrazole-4-carboxylic acid as a light-yellow crystalline solid. This step achieves near-quantitative conversion (>90%) under mild conditions, avoiding decarboxylation.

Carboxamide Formation via Acid Chloride Intermediate

Synthesis of Pyrazole-4-Carbonyl Chloride

The carboxylic acid is refluxed with thionyl chloride (SOCl₂) to generate the corresponding acid chloride. This exothermic reaction proceeds efficiently in anhydrous conditions, yielding 1-ethyl-3-ethoxy-1H-pyrazole-4-carbonyl chloride as a reactive intermediate. Excess SOCl₂ is removed under vacuum to ensure purity.

Coupling with 2,3-Dimethylaniline

The acid chloride is reacted with 2,3-dimethylaniline in tetrahydrofuran (THF) under basic conditions (K₂CO₃). Nucleophilic acyl substitution forms the carboxamide bond, producing the target compound. The reaction is conducted at 5°C to suppress side reactions, followed by room-temperature stirring until completion. Post-processing involves extraction with ethyl acetate, drying, and recrystallization, achieving yields of 40–80% depending on reactant ratios.

Analytical Characterization and Validation

Spectroscopic Confirmation

- Infrared (IR) Spectroscopy : A strong absorption band at ~1,680 cm⁻¹ confirms the carboxamide (C=O) group, while peaks at ~1,250 cm⁻¹ and ~1,050 cm⁻¹ correspond to C–O–C (ethoxy) and C–N (pyrazole) stretches, respectively.

- ¹H-NMR : Key signals include a triplet at δ 1.35 ppm (3H, –CH₂CH₃), a quartet at δ 4.25 ppm (2H, –OCH₂–), and aromatic protons from the 2,3-dimethylphenyl group at δ 6.8–7.2 ppm.

- Mass Spectrometry (MS) : The molecular ion peak at m/z 287.36 aligns with the compound’s molecular weight (C₁₆H₂₁N₃O₂).

Purity and Yield Optimization

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole cyclization | Hydrazine hydrate, ethanol, RT | 70–85 |

| N-Ethylation | Diethyl sulfate, NaHCO₃, toluene, 50°C | 65–75 |

| Saponification | NaOH (aq), EtOH, HCl | >90 |

| Carboxamide coupling | 2,3-Dimethylaniline, K₂CO₃, THF, 5°C → RT | 40–80 |

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

The cyclization step may yield regioisomers depending on the substitution pattern. Using excess hydrazine and controlled reaction times ensures predominant formation of the 1,3,4-trisubstituted pyrazole.

Byproduct Formation During Alkylation

Competitive O-alkylation is minimized by employing aprotic solvents (toluene) and maintaining alkaline conditions to deprotonate the pyrazole nitrogen selectively.

Industrial-Scale Considerations

Large-scale synthesis requires continuous flow reactors for SOCl₂ handling to improve safety and efficiency. Solvent recovery systems (e.g., ethyl acetate distillation) reduce environmental impact and costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

To contextualize the properties of N-(2,3-dimethylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, we compare it with structurally or functionally analogous compounds from diverse sources.

Structural Analogues

Key Observations :

- The trifluoromethyl group in the thieno-pyrazole analogue () enhances lipophilicity and metabolic resistance compared to the ethoxy group in the target compound .

Functional Analogues (Chloroacetamides)

lists chloroacetamide herbicides, such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), which share a carboxamide backbone but differ in core structure and substituents:

- Alachlor : Chloroacetamide core with diethylphenyl and methoxymethyl groups.

- Target Compound : Pyrazole core with ethoxy and dimethylphenyl groups.

Comparison :

- Bioactivity : Chloroacetamides inhibit fatty acid synthesis in weeds, while pyrazole carboxamides often target enzymes like acetyl-CoA carboxylase or kinases .

- Selectivity: The dimethylphenyl group in the target compound may reduce non-target interactions compared to alachlor’s diethylphenyl group.

Physicochemical Properties

Insights :

Biological Activity

N-(2,3-dimethylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C16H21N3O2

- Molecular Weight: 287.36 g/mol

Synthesis Overview:

The synthesis typically involves several steps:

- Formation of the Pyrazole Ring: Cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

- Substitution Reactions: Introduction of ethoxy and ethyl groups.

- Amidation: Final formation of the carboxamide group using coupling reagents like EDCI in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Receptor Modulation: It can bind to various receptors, altering cellular signaling pathways that contribute to its therapeutic effects .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to act as a selective COX-2 inhibitor, demonstrating significant inhibition percentages compared to standard anti-inflammatory drugs like diclofenac sodium. The IC50 values for its anti-inflammatory activity have been reported in the range comparable to established medications .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX enzymes | 54.65 | |

| Antimicrobial | Various bacterial strains | 10 - 50 | |

| Anticancer | MCF-7 cells | 0.65 - 2.41 |

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to mice with induced inflammation. Results showed a reduction in edema by over 60%, indicating significant anti-inflammatory effects compared to the control group .

Case Study 2: Anticancer Potential

Another study evaluated the compound's effects on MCF-7 breast cancer cells. Treatment led to increased expression of apoptotic markers such as p53 and caspase-3, suggesting its potential as an anticancer agent through apoptosis induction .

Q & A

What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and how do reaction conditions affect yield?

Answer:

The synthesis typically involves a multi-step process:

Core formation : Condensation of ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate with 2,3-dimethylaniline using coupling agents (e.g., EDCI or HATU) in anhydrous DMF or THF.

Reaction optimization : Yield improvements (65–85%) are achieved by controlling temperature (60–80°C) and using molecular sieves to remove water.

Scalability : Continuous flow chemistry enhances reproducibility and reduces side-product formation .

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer:

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 330.1712).

- NMR spectroscopy :

- ¹H NMR identifies ethyl (δ 1.2–1.4 ppm) and ethoxy (δ 3.4–3.6 ppm) groups.

- ¹³C NMR confirms carboxamide carbonyl (δ ~165 ppm).

- 2D techniques (COSY, HSQC) resolve substituent positions on the pyrazole ring.

- X-ray crystallography : Resolves spatial orientation of the 2,3-dimethylphenyl group and pyrazole ring planarity .

How do substitutions at the pyrazole ring’s 1-ethyl and 3-ethoxy positions influence biological activity?

Answer:

Structure-activity relationship (SAR) insights :

- 1-Ethyl group : Increases lipophilicity (logP ~3.2), enhancing blood-brain barrier permeability in neurological studies.

- 3-Ethoxy group : Stabilizes the pyrazole ring against cytochrome P450-mediated oxidation, improving metabolic stability.

- Comparative data : Methoxy or methyl analogs show 5–10× reduced kinase inhibition, highlighting ethoxy’s role in hydrogen bonding with targets like FLT3 .

What experimental strategies resolve contradictions in reported biological activities across assay systems?

Answer:

- Orthogonal validation : Pair enzymatic assays (e.g., FLT3 IC₅₀) with cell-based viability tests (e.g., MV4-11 leukemia cells).

- Assay controls : Standardize ATP concentrations (1–10 µM) to mitigate kinase assay variability.

- Meta-analysis : Compare homologs (e.g., N-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .

What in vitro/in vivo models evaluate this compound’s pharmacokinetics?

Answer:

- In vitro :

- Caco-2 permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability).

- Liver microsomes : Measure metabolic half-life (t₁/₂ >30 min suggests stability).

- In vivo :

How can computational methods optimize target selectivity?

Answer:

- Molecular docking : Pyrazole’s carboxamide forms hydrogen bonds with FLT3’s hinge region (e.g., Cys694).

- Molecular dynamics : Simulate binding stability (RMSD <2 Å over 100 ns indicates robust interactions).

- Free-energy perturbation : Predict ΔΔG values for substituent modifications (e.g., –2.3 kcal/mol for ethoxy vs. methoxy) .

What are critical considerations for stability studies under storage conditions?

Answer:

- Forced degradation :

- Acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C) monitored via HPLC for degradation products.

- Photostability: ICH Q1B guidelines (1.2 million lux·hr).

- Solid-state stability :

- Polymorph screening (PXRD) to identify stable crystalline forms.

- Hygroscopicity testing (25°C/60% RH) for deliquescence risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.